molecular formula C23H21N5O4S2 B2617903 N-(2,4-dimethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892744-37-5

N-(2,4-dimethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2617903
CAS No.: 892744-37-5
M. Wt: 495.57
InChI Key: JDOAIFDUJORORZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a structurally complex heterocyclic compound featuring a tricyclic core with fused thia- and aza-rings. Its key functional groups include a 2,4-dimethoxyphenyl substituent and a 4-ethylbenzenesulfonyl moiety. These substituents likely influence its physicochemical properties and biological interactions, such as solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S2/c1-4-14-5-8-16(9-6-14)34(29,30)23-22-25-21(20-18(11-12-33-20)28(22)27-26-23)24-17-10-7-15(31-2)13-19(17)32-3/h5-13H,4H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOAIFDUJORORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of functional groups: The 2,4-dimethoxyphenyl and 4-ethylbenzenesulfonyl groups are introduced through substitution reactions.

    Final assembly: The final compound is assembled through a series of coupling reactions, often requiring the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling cascades and regulatory mechanisms.

Comparison with Similar Compounds

Key Observations :

  • The 2,4-dimethoxyphenyl group in the target compound may enhance solubility compared to purely hydrophobic substituents (e.g., chlorophenyl) but could reduce membrane permeability .

Biological Activity

N-(2,4-dimethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with notable biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. The presence of the thiazole ring and sulfonyl group is particularly significant in modulating its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₄S
Molecular Weight378.48 g/mol
LogP4.887
SolubilitySoluble in DMSO and DMF

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several bacterial strains. In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

Case Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated an inhibitory concentration (IC50) of 15 µg/mL, indicating significant antibacterial activity compared to standard antibiotics .

Anticancer Properties

In addition to its antimicrobial effects, the compound has shown promising anticancer activity in various cancer cell lines. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways.

Research Findings : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 20 µM . The compound's ability to disrupt mitochondrial membrane potential was also observed.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been assessed through various assays measuring cytokine production and inflammatory markers. It demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in lipopolysaccharide (LPS)-stimulated macrophages.

Data Table : Effects on Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control150200
Compound (10 µM)75100
Compound (20 µM)5070

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It binds to various receptors implicated in cell signaling pathways that regulate apoptosis and cell proliferation.

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